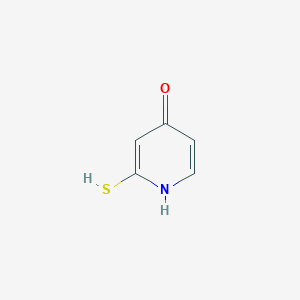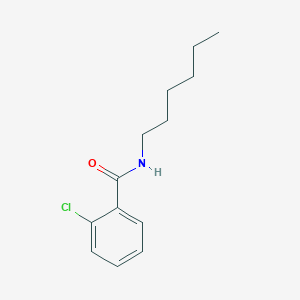
2-chloro-N-hexylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-hexylbenzamide is an organic compound with the molecular formula C13H18ClNO. It is a derivative of benzamide, where the amide nitrogen is substituted with a hexyl group and the benzene ring is substituted with a chlorine atom at the second position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-hexylbenzamide typically involves the reaction of 2-chlorobenzoyl chloride with hexylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Reaction Scheme:
2-chlorobenzoyl chloride+hexylamine→this compound+HCl
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to maximize yield and purity. The product is typically purified by recrystallization or column chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-N-hexylbenzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The hexyl group can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzamides.
Oxidation: Formation of hexyl alcohols or hexanoic acids.
Reduction: Formation of hexylamines.
Aplicaciones Científicas De Investigación
2-Chloro-N-hexylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antifungal and antibacterial agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-hexylbenzamide involves its interaction with specific molecular targets. For example, its antifungal activity is attributed to its ability to bind to ergosterol in the fungal cell membrane, disrupting membrane integrity and leading to cell death. Additionally, it may inhibit certain enzymes involved in DNA synthesis, further contributing to its antimicrobial effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-N-methylbenzamide
- 2-Chloro-N-ethylbenzamide
- 2-Chloro-N-propylbenzamide
Comparison
2-Chloro-N-hexylbenzamide is unique due to its longer hexyl chain, which can influence its solubility, reactivity, and biological activity compared to its shorter-chain analogs. The hexyl group may enhance its lipophilicity, allowing better interaction with lipid membranes and potentially increasing its efficacy as an antimicrobial agent.
Propiedades
Número CAS |
62797-98-2 |
|---|---|
Fórmula molecular |
C13H18ClNO |
Peso molecular |
239.74 g/mol |
Nombre IUPAC |
2-chloro-N-hexylbenzamide |
InChI |
InChI=1S/C13H18ClNO/c1-2-3-4-7-10-15-13(16)11-8-5-6-9-12(11)14/h5-6,8-9H,2-4,7,10H2,1H3,(H,15,16) |
Clave InChI |
GZKUZAGDBBWXSH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCNC(=O)C1=CC=CC=C1Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



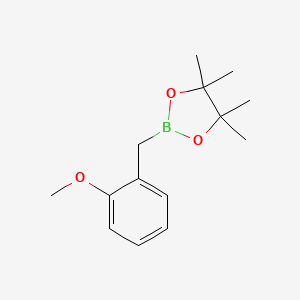
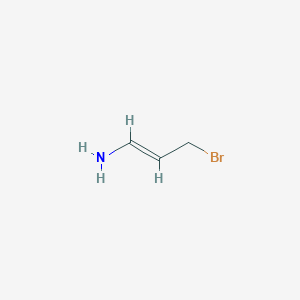

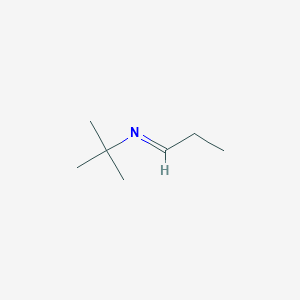
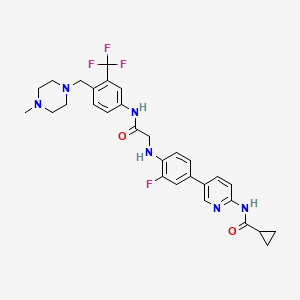
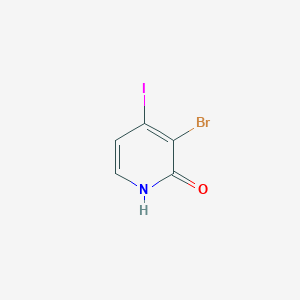


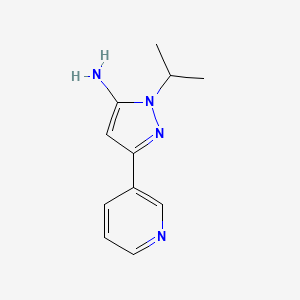
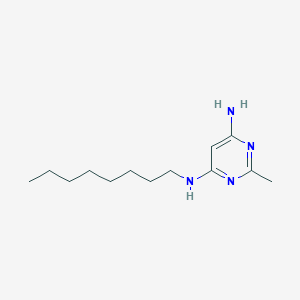
![tert-Butyl (1R,3S,5R)-3-(2-hydroxyethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13346923.png)
